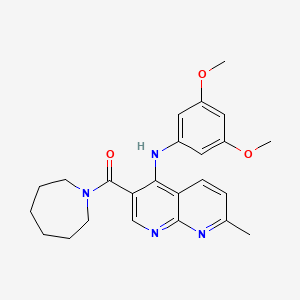
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as ACDMN, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is of interest due to its unique structure, which includes an azepane ring, a carbonyl group, and a phenyl ring. ACDMN has been found to have various biochemical and physiological effects, which make it a promising agent for further study.
Applications De Recherche Scientifique
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, which make it a promising agent for further study. For example, it has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of certain types of cancer cells. Additionally, 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has been studied for its ability to act as an antioxidant, which could potentially be used to protect cells from oxidative damage.
Mécanisme D'action
The exact mechanism of action of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is not yet fully understood. However, it is believed to work by binding to certain proteins in the body, which then leads to a cascade of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, which may explain its anti-inflammatory and antioxidant effects. Additionally, it has been found to bind to certain receptors, which may explain its ability to inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has been found to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, which may explain its anti-inflammatory and antioxidant effects. Additionally, it has been found to bind to certain receptors, which may explain its ability to inhibit the growth of certain types of cancer cells. It has also been found to have anti-bacterial and anti-viral effects, which could potentially be used to treat certain infections.
Avantages Et Limitations Des Expériences En Laboratoire
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has several advantages for use in lab experiments. For example, it has been found to be a reliable and efficient compound to synthesize, with a high yield. Additionally, it has been found to have various biochemical and physiological effects, which make it a promising agent for further study. However, there are some limitations to its use in lab experiments. For example, the exact mechanism of action of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is not yet fully understood, and it is not yet known if it has any adverse effects.
Orientations Futures
The potential applications of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine are numerous, and there are many potential future directions for further study. For example, further research could be conducted to better understand the exact mechanism of action of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, as well as to identify any potential adverse effects. Additionally, further research could be conducted to explore the potential use of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine as an anti-inflammatory agent, as well as to explore its potential use as an antioxidant. Additionally, further research could be conducted to explore its potential use in the treatment of certain infections, and to explore its potential use in the treatment of certain types of cancer. Finally, further research could be conducted to explore the potential use of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine in other applications, such as drug delivery systems.
Méthodes De Synthèse
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is synthesized through a multi-step process that begins with the reaction of 3,5-dimethoxyphenylacetonitrile and 1-bromo-7-methyl-1,8-naphthyridine. This reaction is followed by a nucleophilic substitution with sodium azide to form the desired product. This method has been found to be a reliable and efficient way to synthesize 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine with a high yield.
Propriétés
IUPAC Name |
azepan-1-yl-[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-8-9-20-22(27-17-12-18(30-2)14-19(13-17)31-3)21(15-25-23(20)26-16)24(29)28-10-6-4-5-7-11-28/h8-9,12-15H,4-7,10-11H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQASBVFROFBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583923.png)
![2-(2,4-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583935.png)
![2-(2,4-dimethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583938.png)
![2-(2-chlorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583940.png)
![1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6583948.png)
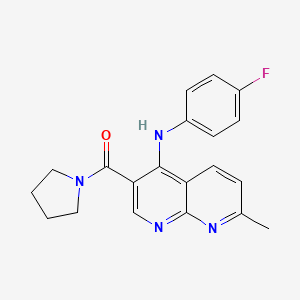
![ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B6583975.png)
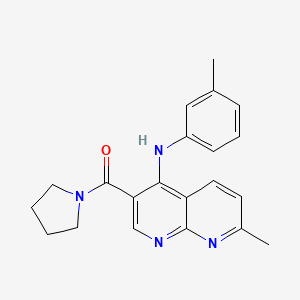

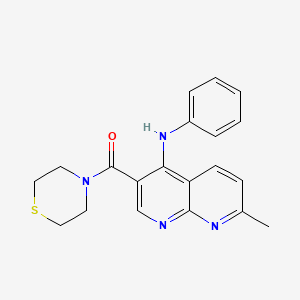

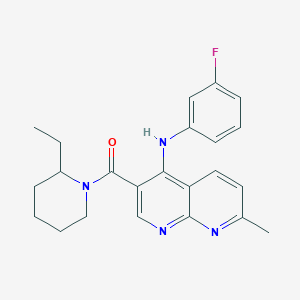
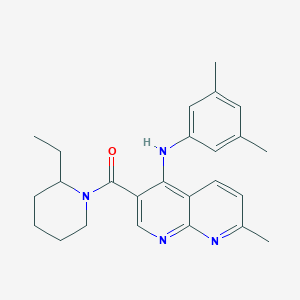
![1-(4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B6584022.png)